![molecular formula C3H6O3 B583789 D-[3-13C]Glyceraldehyde CAS No. 478529-50-9](/img/structure/B583789.png)
D-[3-13C]Glyceraldehyde
Overview
Description
D-[3-¹³C]Glyceraldehyde is a stable isotope-labeled derivative of glyceraldehyde, a three-carbon monosaccharide with the molecular formula C₃H₆O₃. Its IUPAC name is (2R)-2,3-dihydroxy(1,2,3-¹³C₃)propanal, and it is structurally characterized by a chiral center at the C2 position, which defines its D-configuration . The ¹³C isotope is specifically incorporated at the third carbon (C3), making it a critical tool for tracing metabolic pathways in isotopically resolved metabolomics studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-[3-13C]Glyceraldehyde can be synthesized through isotope exchange reactions. One common method involves replacing a portion of the naturally occurring carbon-12 isotope with a carbon-13 labeled reagent. This process typically involves the chemical synthesis of D-glyceraldehyde followed by isotope exchange to incorporate the carbon-13 isotope .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of carbon-13 labeled precursors and reagents under controlled conditions to ensure high purity and yield of the labeled compound .
Chemical Reactions Analysis
Types of Reactions: D-[3-13C]Glyceraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-glyceric acid.
Reduction: It can be reduced to form glycerol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and lead tetraacetate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Cyanide ions are used in the Kiliani-Fischer synthesis to add a carbon atom at the aldehyde position.
Major Products:
Oxidation: D-glyceric acid.
Reduction: Glycerol.
Substitution: Tetroses such as D-erythrose and D-threose.
Scientific Research Applications
D-[3-13C]Glyceraldehyde is widely used in scientific research due to its labeled carbon atom, which allows for detailed metabolic studies. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of more complex sugars.
Biology: Utilized in metabolic pathway studies to trace the fate of carbon atoms.
Medicine: Employed in research to understand carbohydrate metabolism and related disorders.
Industry: Used in the production of labeled compounds for various applications.
Mechanism of Action
The mechanism of action of D-[3-13C]Glyceraldehyde involves its participation in metabolic pathways. It acts as an intermediate in glycolysis and other carbohydrate metabolism processes. The labeled carbon-13 allows researchers to trace its incorporation and transformation in these pathways, providing insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 478529-54-3 (labeled); 453-17-8 (unlabeled)
- Molecular Weight : 93.06 g/mol (¹³C₃-labeled)
- Solubility : Water-soluble, typically supplied as a clear, colorless solution
- Role in Biochemistry : Functions as an intermediate in glycolysis and gluconeogenesis, with its ¹³C label enabling precise tracking of carbon flux in cellular metabolism .
Structural and Isotopic Comparison
Table 1: Structural and Isotopic Properties of Glyceraldehyde Derivatives
Key Observations :
- Isotopic Specificity : D-[3-¹³C]Glyceraldehyde provides targeted insights into C3-derived metabolites (e.g., glycerate, lactate), whereas DL-Glyceraldehyde-1,2-¹³C₂ tracks dual carbon fluxes .
- Stereochemical Impact : The D-isomer is metabolically active in glycolysis, while the L-isomer is rarely utilized in natural pathways .
Metabolic Pathway Comparisons
Table 2: Metabolic Fate in Human Cell Lines (T98G and HEK293)
Research Findings :
D-[3-¹³C]Glyceraldehyde is predominantly converted to glycerate (70–80% of total metabolites) in both T98G and HEK293 cells, with minor contributions to glycerol and lactate .
DL-Glyceraldehyde-¹³C produces sorbose-1-phosphate, a unique metabolite absent in D-isomer-treated cells, due to the presence of the L-isomer .
Functional Differences with Related Carbonyl Compounds
- Glyceraldehyde vs. Glyceric Acid :
- Comparison with D-[3-¹³C]Ribose :
- D-[3-¹³C]Ribose (C₅H₁₀O₅) is a pentose used in nucleotide synthesis studies, contrasting with glyceraldehyde’s role in central carbon metabolism .
Research Implications and Limitations
- Advantages of D-[3-¹³C]Glyceraldehyde :
- Limitations: Limited commercial availability of enantiopure L-isomers for comparative studies . Overlap in chromatographic peaks (e.g., fructose-1-phosphate vs. sorbose-1-phosphate) complicates metabolite identification .
Biological Activity
D-[3-13C]Glyceraldehyde is a labeled form of glyceraldehyde, a key intermediate in carbohydrate metabolism. This compound is particularly useful in metabolic studies due to its isotopic labeling, allowing researchers to trace metabolic pathways and understand the biological activities associated with glyceraldehyde and its derivatives.
Metabolic Role
Glyceraldehyde plays a critical role in several metabolic pathways, primarily glycolysis and the pentose phosphate pathway. It is an important substrate for the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a crucial step in energy production. The activity of GAPDH can be influenced by various factors, including oxidative stress and nitrosylation, which can lead to functional changes in cellular metabolism.
Biological Activity and Mechanisms
Research indicates that this compound exhibits various biological activities:
- GAPDH Activity : this compound serves as a substrate for GAPDH, which is pivotal in glycolysis. Studies show that GAPDH not only participates in energy metabolism but also has roles in apoptosis and cellular signaling .
- Nitrosylation Effects : The nitrosylation of GAPDH affects its oligomerization state, leading to mitochondrial dysfunction. This process has been linked to cell death mechanisms under oxidative stress conditions .
- Toxicity and Advanced Glycation End Products (AGEs) : Glyceraldehyde can form AGEs, which are implicated in various diseases, including diabetes and neurodegenerative disorders. These compounds can induce oxidative stress and damage cellular components .
Case Studies
- Oxidative Stress Induction : A study demonstrated that glyceraldehyde-derived AGEs increased reactive oxygen species (ROS) production in endothelial cells, contributing to vascular complications associated with diabetes .
- Neuronal Toxicity : Research on SH-SY5Y neuroblastoma cells showed that exposure to glyceraldehyde-derived AGEs inhibited neurite outgrowth, indicating potential neurotoxic effects linked to metabolic dysregulation .
- Metabolic Tracing : Using this compound in metabolic flux analysis has allowed researchers to trace the incorporation of carbon into various metabolic pathways, providing insights into energy metabolism under different physiological conditions .
Data Table: Biological Activities of this compound
Q & A
Q. Basic: What is the role of D-[3-13C]glyceraldehyde in carbohydrate metabolism studies?
This compound is a stable isotope-labeled analog of glyceraldehyde, a triose sugar critical in glycolysis and gluconeogenesis. The 13C label at the C3 position allows precise tracking of carbon flux through metabolic pathways using techniques like NMR or mass spectrometry. For example, in studies of the Calvin cycle, it helps map the incorporation of carbon into downstream metabolites like fructose-6-phosphate . Researchers should validate isotopic purity (≥98%) via isotopic ratio mass spectrometry and ensure compatibility with enzymatic assays to avoid kinetic isotope effects .
Q. Advanced: How does isotopic labeling at the C3 position influence NMR spectral interpretation in metabolic flux analysis?
The 13C label at C3 creates distinct splitting patterns in -NMR spectra, enabling differentiation of glyceraldehyde-derived metabolites from endogenous unlabeled species. Key considerations include:
- Sensitivity optimization : Use cryoprobes or hyperpolarization to detect low-abundance intermediates.
- Spectral overlap : Resolve peaks near δ 70-90 ppm (C3 region) from background signals using 2D NMR (e.g., HSQC).
- Quantitative analysis : Apply -decoupling to minimize signal splitting and improve integration accuracy .
Data contradictions may arise if natural abundance (1.1%) is not subtracted or if isotopic scrambling occurs during sample preparation .
Q. Basic: What are the primary synthetic routes for this compound, and how is purity assessed?
Synthesis typically involves:
Isotopic enrichment : Enzymatic phosphorylation of 13C-labeled dihydroxyacetone phosphate (DHAP) followed by aldolase-catalyzed cleavage.
Purification : Column chromatography (e.g., ion-exchange resins) to isolate the D-isomer from racemic mixtures.
Purity is validated via:
- HPLC : Retention time comparison with unlabeled standards.
- Isotopic enrichment : Measured by mass spectrometry (e.g., ≤2% at C3).
- Chiral chromatography : To confirm enantiomeric excess (>99% D-form) .
Q. Advanced: How can researchers address contradictions in thermodynamic data for glyceraldehyde isomers?
highlights discrepancies in heats of combustion between D-, L-, and DL-glyceraldehyde isomers, attributed to inconsistent calorimetric methods. To reconcile such
Replicate experiments : Use modern bomb calorimetry under controlled conditions (e.g., 25°C, inert atmosphere).
Normalize for isomer purity : Validate via polarimetry ([α] = +8.7° for D-isomer) and adjust calculations for enantiomeric excess.
Meta-analysis : Compare results with computational models (e.g., DFT calculations for ΔH) to identify outliers .
Q. Basic: What analytical techniques are essential for characterizing this compound in complex biological matrices?
- LC-MS/MS : Quantify trace levels using MRM transitions (e.g., m/z 91 → 73 for glyceraldehyde).
- Isotope Ratio MS : Confirm enrichment at C3.
- Chiral GC : Differentiate D- and L-forms using derivatization (e.g., trimethylsilylation) .
Contamination risks include aldose-ketose isomerization during extraction; stabilize samples with 0.1 M HCl .
Q. Advanced: How to design a robust isotopic tracing study using this compound in dynamic systems?
Follow the FINER criteria (Feasible, Novel, Ethical, Relevant):
Hypothesis-driven design : Example: “Does hepatic gluconeogenesis preferentially utilize glyceraldehyde over dihydroxyacetone?”
Controls : Include -glyceraldehyde and label-free cohorts.
Time-resolved sampling : Collect timepoints covering metabolic steady-state (e.g., 0-60 mins post-administration).
Data normalization : Use internal standards (e.g., -glucose) to correct for extraction efficiency .
Q. Basic: How does this compound aid in elucidating enzyme mechanisms?
It serves as a substrate for kinases (e.g., triokinase) and isomerases (e.g., triose-phosphate isomerase). By tracking incorporation into products (e.g., glyceraldehyde-3-phosphate), researchers can:
- Determine catalytic efficiency () via isotopic dilution assays.
- Identify rate-limiting steps in multi-enzyme systems (e.g., glycolysis vs. pentose phosphate pathway branching) .
Q. Advanced: What strategies mitigate isotopic dilution in live-cell studies using this compound?
- Compartmental modeling : Account for intracellular pools (e.g., cytosolic vs. mitochondrial).
- Pulse-chase design : Administer a short pulse followed by excess substrate to trace turnover rates.
- Inhibitor co-treatment : Block competing pathways (e.g., 2-deoxyglucose for glycolysis inhibition) to reduce label loss .
Q. Basic: How to validate the stereochemical integrity of this compound during storage?
- Storage conditions : Lyophilize at -80°C under argon to prevent racemization.
- Periodic testing : Measure optical rotation ([α] = +8.7°) and compare to fresh batches.
- Stability assays : Incubate at 37°C for 24h and check for ketose formation (e.g., dihydroxyacetone) via Benedict’s test .
Q. Advanced: How can conflicting literature on glyceraldehyde’s role in oxidative stress be resolved methodologically?
Contradictions (e.g., pro- vs. antioxidant effects) often stem from model system differences. Apply:
Comparative analysis : Test identical concentrations (e.g., 0.1-10 mM) across cell lines (HEK293 vs. HepG2).
ROS detection : Use fluorogenic probes (e.g., DCFH-DA) with simultaneous tracing to link metabolite levels to oxidative endpoints.
Pathway enrichment : Integrate transcriptomics (e.g., Nrf2 activation) with metabolic flux data .
Properties
IUPAC Name |
(2R)-2,3-dihydroxy(313C)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-QQPKUSCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@H](C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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